molecular formula C9H14ClN3O3 B12438669 methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride

methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride

Cat. No.: B12438669
M. Wt: 247.68 g/mol
InChI Key: HVWFUJLHAPALNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride is a chemical compound with the molecular formula C9H13N3O3·HCl. It is also known by its IUPAC name, methyl acetylhistidinate hydrochloride. This compound is a derivative of histidine, an essential amino acid, and features an imidazole ring, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride typically involves the esterification of histidine. One common method includes the reaction of histidine with acetic anhydride to form N-acetylhistidine, followed by esterification with methanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an imidazole N-oxide, while reduction could produce a methylated derivative .

Scientific Research Applications

Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can modulate protein-protein interactions, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-3-(1H-imidazol-4-yl)propanoate hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the acetamido group, in particular, influences its reactivity and interaction with biological molecules .

Properties

IUPAC Name

methyl 2-acetamido-3-(1H-imidazol-5-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3.ClH/c1-6(13)12-8(9(14)15-2)3-7-4-10-5-11-7;/h4-5,8H,3H2,1-2H3,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWFUJLHAPALNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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